molecular formula C9H7NO3 B12951469 2-(Furo[2,3-b]pyridin-5-yl)acetic acid

2-(Furo[2,3-b]pyridin-5-yl)acetic acid

Cat. No.: B12951469
M. Wt: 177.16 g/mol
InChI Key: CLQXVQWAYPDRBO-UHFFFAOYSA-N
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Description

2-(Furo[2,3-b]pyridin-5-yl)acetic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its versatile pharmacological properties. This compound features a fused furan and pyridine ring system, which contributes to its unique chemical behavior and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid typically involves multi-step procedures. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . Another approach involves a multi-catalytic protocol using gold, palladium, and phosphoric acid to enable a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Furo[2,3-b]pyridin-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized analogs .

Scientific Research Applications

2-(Furo[2,3-b]pyridin-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furo[2,3-b]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions can lead to the inhibition of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

2-furo[2,3-b]pyridin-5-ylacetic acid

InChI

InChI=1S/C9H7NO3/c11-8(12)4-6-3-7-1-2-13-9(7)10-5-6/h1-3,5H,4H2,(H,11,12)

InChI Key

CLQXVQWAYPDRBO-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=NC=C(C=C21)CC(=O)O

Origin of Product

United States

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